molecular formula C20H15ClN4O B14472534 1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride CAS No. 66030-86-2

1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride

Cat. No.: B14472534
CAS No.: 66030-86-2
M. Wt: 362.8 g/mol
InChI Key: HRHLMNOFHBRGCM-UHFFFAOYSA-N
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Description

1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride typically involves the reaction of 4,6-diphenyl-1,3,5-triazine with 3-hydroxypyridine in the presence of a suitable chlorinating agent. The reaction conditions often include a solvent such as methylene chloride or chloroform, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with target molecules, leading to changes in their structure and function. These interactions can affect various biological processes, such as enzyme activity and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol
  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol

Uniqueness

Compared to similar compounds, 1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride exhibits unique properties due to the presence of the hydroxypyridinium moiety. This structural feature enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

66030-86-2

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

1-(4,6-diphenyl-1,3,5-triazin-2-yl)pyridin-1-ium-3-ol;chloride

InChI

InChI=1S/C20H14N4O.ClH/c25-17-12-7-13-24(14-17)20-22-18(15-8-3-1-4-9-15)21-19(23-20)16-10-5-2-6-11-16;/h1-14H;1H

InChI Key

HRHLMNOFHBRGCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)[N+]3=CC=CC(=C3)O)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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